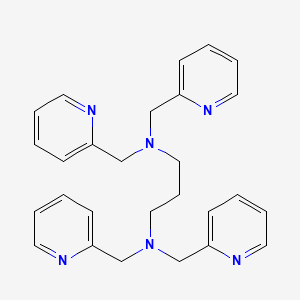
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “1,3-Propanediamine, N,N,N’,N’-tetramethyl-” is 130.2312 . The IUPAC Standard InChI is InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 .Chemical Reactions Analysis
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” can act as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It also shows the ability to absorb CO2 when dissolved in an aqueous solution .Physical And Chemical Properties Analysis
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” has a boiling point of 418.7 K and a fusion point of 191.2 K . Its density is 0.779 g/mL at 25 °C , and its refractive index is n20/D 1.4234 (lit.) .Applications De Recherche Scientifique
- This compound has a molecular weight of 160.2605 .
- It is also known as N,N’-Bis (2-aminoethyl)-1,3-propanediamine and 1,4,8,11-Tetraazaundecane .
- This compound has a molecular weight of 130.2312 .
- It is also known as N,N,N’,N’-Tetramethyl-1,3-diaminopropane and N,N,N’,N’-Tetramethyltrimethylenediamine .
- It may be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .
- It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-
1,3-Propanediamine, N,N,N’,N’-tetramethyl-
1,3-Diaminopropane
- This compound has a molecular weight of 160.2605 .
- It is also known as N,N’-Bis (2-aminoethyl)-1,3-propanediamine and 1,4,8,11-Tetraazaundecane .
- This compound has a molecular weight of 130.2312 .
- It is also known as N,N,N’,N’-Tetramethyl-1,3-diaminopropane and N,N,N’,N’-Tetramethyltrimethylenediamine .
- It may be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .
- It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-
1,3-Propanediamine, N,N,N’,N’-tetramethyl-
1,3-Diaminopropane
Safety And Hazards
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-5-14-28-24(10-1)20-32(21-25-11-2-6-15-29-25)18-9-19-33(22-26-12-3-7-16-30-26)23-27-13-4-8-17-31-27/h1-8,10-17H,9,18-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODATTHCRVWTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451122 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
CAS RN |
80384-94-7 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



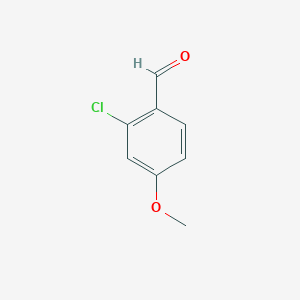
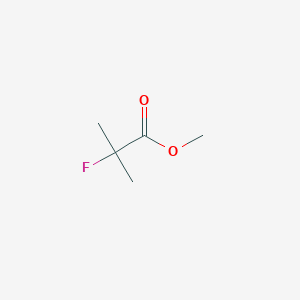
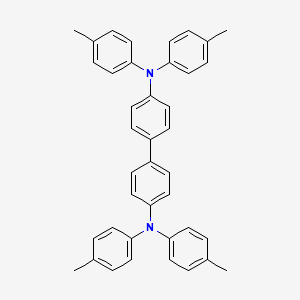
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
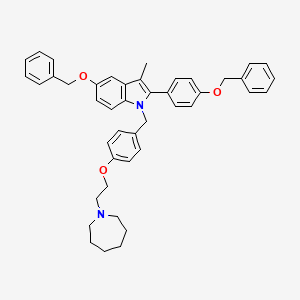
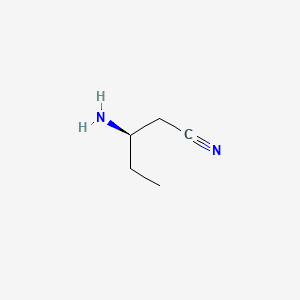

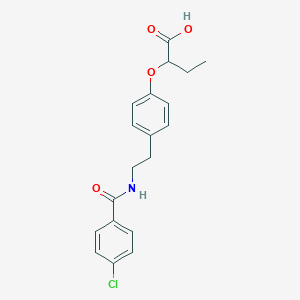
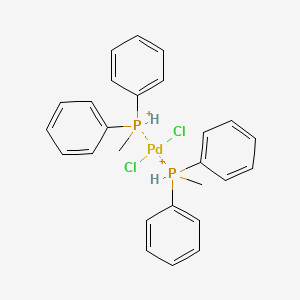
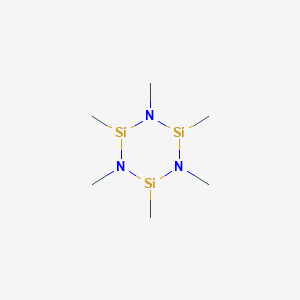
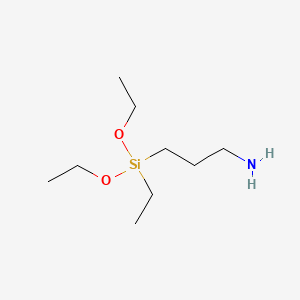
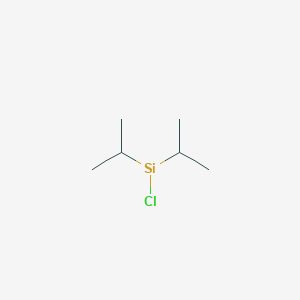
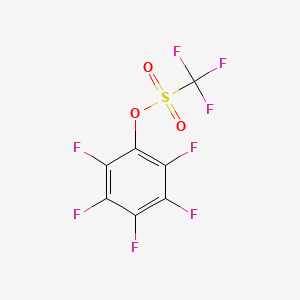
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)